molecular formula C9H9F2NO2 B12509791 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine

Cat. No.: B12509791
M. Wt: 201.17 g/mol
InChI Key: CBTSTJVNWKVHDE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanamine is a chemical compound with the molecular formula C9H9F2NO2 It is characterized by the presence of a benzodioxole ring substituted with two fluorine atoms and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with an appropriate amine. One common method includes the use of ethanamine as a nucleophile in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the benzodioxole ring enhance its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine

InChI

InChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3

InChI Key

CBTSTJVNWKVHDE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC=C1)OC(O2)(F)F)N

Origin of Product

United States

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